molecular formula C22H18FN3OS B3410176 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone CAS No. 895801-91-9

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone

Cat. No.: B3410176
CAS No.: 895801-91-9
M. Wt: 391.5 g/mol
InChI Key: DVIYSEHZSUKHHJ-UHFFFAOYSA-N
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Description

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone is a complex organic compound featuring multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Route 1: : Starting from commercially available reactants, the synthesis generally involves the formation of the dihydroisoquinoline core, followed by coupling with the imidazo[2,1-b]thiazole moiety.

  • Reaction Conditions: : Typical conditions include the use of palladium-catalyzed cross-coupling reactions, with appropriate ligands and bases, under inert atmosphere (nitrogen or argon).

Industrial Production Methods

Industrial production would likely optimize these steps, emphasizing yields and cost-efficiency. Methods such as high-throughput screening for optimal catalysts and flow chemistry techniques might be employed to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions at specific points within its structure, particularly at the nitrogen-containing rings.

  • Reduction: : Selective reduction processes could target double bonds or imine functionalities in the dihydroisoquinoline portion.

  • Substitution: : The presence of the fluorophenyl group indicates potential for electrophilic aromatic substitution.

Common Reagents and Conditions

  • Oxidation: : Common reagents include peroxides or chromium-based oxidants, often under acidic or basic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.

  • Substitution: : Substitution reactions might employ halogenated reagents in polar aprotic solvents, often catalyzed by Lewis acids.

Major Products Formed

Reactions with these reagents can yield various oxidized, reduced, or substituted derivatives, depending on the reaction sites and conditions.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: : The compound may serve as an intermediate for more complex molecules, particularly in the development of polycyclic structures.

  • Catalysts: : Its structural features could enable use as a ligand in catalytic processes.

Biology

  • Bioactive Molecules: : Given its complexity, it may exhibit interesting biological activities such as enzyme inhibition or receptor modulation.

Medicine

  • Drug Development:

Industry

  • Materials Science: : Could be a precursor to advanced materials with unique electronic or photophysical properties.

Mechanism of Action

This compound exerts effects through its interactions with specific molecular targets. Its binding to proteins or enzymes might disrupt normal cellular processes, modulating biochemical pathways. The presence of multiple functional groups allows for diverse interactions, leading to varied biological outcomes.

Comparison with Similar Compounds

Comparison with Other Compounds

  • 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone: : Similar but lacks the fluorine atom, which might alter its electronic properties and reactivity.

  • 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-(4-methylphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone: : Methyl group instead of fluorine, impacting steric and electronic effects.

  • 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone:

By maintaining a detailed focus on each aspect, this compound demonstrates a wide array of intriguing properties and applications across various fields. Its unique structure provides a wealth of potential for further exploration.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3OS/c23-18-7-5-16(6-8-18)20-13-26-19(14-28-22(26)24-20)11-21(27)25-10-9-15-3-1-2-4-17(15)12-25/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIYSEHZSUKHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone

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